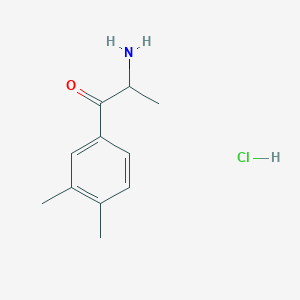

2-Amino-1-(3,4-dimethylphenyl)-1-propanone Hydrochloride

CAS No.: 5861-96-1

Cat. No.: VC18308854

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5861-96-1 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 2-amino-1-(3,4-dimethylphenyl)propan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-7-4-5-10(6-8(7)2)11(13)9(3)12;/h4-6,9H,12H2,1-3H3;1H |

| Standard InChI Key | MFOHYVLJMRMISR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(C)N)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Amino-1-(3,4-dimethylphenyl)-1-propanone hydrochloride belongs to the class of arylalkylketone amines. The compound’s IUPAC name, 2-amino-1-(3,4-dimethylphenyl)propan-1-one hydrochloride, reflects its substitution pattern: a propanone chain (C=O at position 1) with an amino group (-NH₂) at position 2 and a 3,4-dimethylphenyl ring at position 1. The hydrochloride salt enhances stability and solubility in polar solvents.

Spectroscopic Data

-

Polar Surface Area (PSA): 43.09 Ų , indicating moderate polarity and potential hydrogen-bonding capacity.

-

Refractive Index: 1.533 , typical for aromatic hydrochlorides.

Physical and Chemical Properties

The compound’s physicochemical profile is critical for handling and application in synthetic workflows.

| Property | Value | Conditions |

|---|---|---|

| Density | 1.018 g/cm³ | 25°C |

| Boiling Point | 308.3°C | 760 mmHg |

| Flash Point | 140.3°C | Closed cup |

| LogP | 3.34 | Octanol-water partition |

| Refractive Index | 1.533 | 20°C |

Solubility: While explicit solubility data are unavailable, the hydrochloride salt form suggests higher water solubility compared to the free base. The LogP value of 3.34 implies preferential solubility in organic solvents like diethyl ether or ethyl acetate.

Stability: The compound is likely stable under ambient conditions but may decompose at temperatures approaching its boiling point. The absence of reported melting point data suggests potential decomposition upon heating.

Synthesis and Manufacturing

The synthesis of 2-amino-1-(3,4-dimethylphenyl)-1-propanone hydrochloride can be inferred from analogous methodologies for arylpropanone derivatives . A plausible route involves:

Step 1: Oximation of 1-(3,4-Dimethylphenyl)-1-hydroxy-2-propanone

Reacting 1-(3,4-dimethylphenyl)-1-hydroxy-2-propanone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., sodium acetate) forms the corresponding oxime . The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group:

Conditions:

-

Base: Sodium acetate to neutralize HCl byproduct.

Step 2: Reduction of the Oxime to the Amine

The oxime intermediate is reduced using a nickel-aluminum (Ni-Al) catalyst mixture, yielding the primary amine . This step typically employs catalytic hydrogenation or dissolving-metal reduction:

Workup: The crude amine is extracted using organic solvents (e.g., diethyl ether), dried, and isolated via vacuum evaporation.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt:

Yield Optimization: Adjusting stoichiometry and reaction time ensures high purity. The final product is recrystallized from ethanol/water mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume